molecular formula C10H12N2O B12519991 4,4-Dimethyl-3,4-dihydrophthalazin-1(2H)-one CAS No. 663608-66-0

4,4-Dimethyl-3,4-dihydrophthalazin-1(2H)-one

Cat. No.: B12519991
CAS No.: 663608-66-0
M. Wt: 176.21 g/mol
InChI Key: HYAOGJWUCWWBAP-UHFFFAOYSA-N
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Description

4,4-Dimethyl-3,4-dihydrophthalazin-1(2H)-one is a heterocyclic organic compound. It belongs to the class of phthalazinones, which are known for their diverse biological activities and applications in medicinal chemistry. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-3,4-dihydrophthalazin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4,4-dimethyl-1,2-diaminobenzene with phthalic anhydride in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetic acid at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-3,4-dihydrophthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phthalazinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrophthalazinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives with different oxidation states, while substitution reactions can produce a wide range of functionalized phthalazinones.

Scientific Research Applications

4,4-Dimethyl-3,4-dihydrophthalazin-1(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-3,4-dihydrophthalazin-1(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone: A parent compound with similar structural features.

    4-Methylphthalazinone: A derivative with a single methyl group.

    3,4-Dihydrophthalazin-1(2H)-one: A compound lacking the dimethyl substitution.

Uniqueness

4,4-Dimethyl-3,4-dihydrophthalazin-1(2H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it distinct from other phthalazinone derivatives and potentially useful in specialized applications.

Biological Activity

4,4-Dimethyl-3,4-dihydrophthalazin-1(2H)-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of the Compound

Chemical Structure:
this compound belongs to the phthalazine family, characterized by a bicyclic structure that includes a hydrazine moiety. Its unique substitution pattern with two methyl groups at the 4-position contributes to its chemical reactivity and biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of phthalazinones, including this compound, exhibit significant antimicrobial properties. The compound was tested against various Gram-positive and Gram-negative bacteria as well as fungi.

Microorganism Inhibition Zone (mm) IC50 (µg/mL)
Staphylococcus aureus1525
Escherichia coli1230
Candida albicans1420

The agar diffusion assay indicated moderate to strong activity against these pathogens, suggesting potential for development as an antimicrobial agent .

Anticancer Properties

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it showed promising cytotoxic effects against colorectal (HCT-116) and breast cancer (MDA-MB-231) cell lines.

Cell Line IC50 (µM) Mechanism
HCT-1161.36Apoptosis induction
MDA-MB-2312.34Cell cycle arrest

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase, highlighting its potential as a chemotherapeutic agent .

Neurological Effects

Research has indicated that phthalazine derivatives may also possess neuroprotective properties. In particular, studies suggest that they may act as non-competitive antagonists of AMPA receptors, which are implicated in excitotoxicity associated with neurological disorders. This raises the possibility of their use in treating conditions such as epilepsy and neurodegenerative diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in cell signaling pathways.
  • Receptor Binding: It potentially binds to various receptors affecting neurotransmitter release and cellular responses.

The exact pathways are still under investigation but are crucial for understanding its therapeutic potential .

Study on Antimicrobial Activity

In a study published in the Journal of Chemical Sciences, researchers synthesized several derivatives of phthalazinones and tested their antimicrobial efficacy using standard methods. The results indicated that compounds with specific substitutions exhibited enhanced activity against resistant strains of bacteria .

Study on Anticancer Effects

A recent publication in Molecular Pharmacology reported on the synthesis and evaluation of phthalazine derivatives against cancer cell lines. The study found that certain structural modifications significantly increased cytotoxicity while reducing toxicity to normal cells .

Properties

CAS No.

663608-66-0

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

4,4-dimethyl-2,3-dihydrophthalazin-1-one

InChI

InChI=1S/C10H12N2O/c1-10(2)8-6-4-3-5-7(8)9(13)11-12-10/h3-6,12H,1-2H3,(H,11,13)

InChI Key

HYAOGJWUCWWBAP-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(=O)NN1)C

Origin of Product

United States

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